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molecular formula C8H5IN2O2 B8806020 6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid

6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B8806020
M. Wt: 288.04 g/mol
InChI Key: IYULHKGWHDTZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883819B2

Procedure details

The title compound was prepared from 5-iodopyridin-2-amine analogously to 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Intermediate 1A step 2 and step 3); LC-MS: Rt 1.07 mins; MS m/z 317 [M+H]+; Method 2minLC_v003
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.BrC1C=CN2C(C(NC3[CH:23]=[C:24](C=CC=3F)[C:25]([OH:27])=[O:26])=O)=CN=C2C=1>>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:24]([C:25]([OH:27])=[O:26])=[CH:23][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC(=NC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)NC=2C=C(C(=O)O)C=CC2F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=2N(C1)C(=CN2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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